4-Methyl-5-nitrothiophene-3-carbonyl chloride
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Overview
Description
3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-: is a chemical compound with the molecular formula C6H4ClNO3S and a molecular weight of 205.62 g/mol . This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- typically involves the chlorination of 3-thiophenecarboxylic acid derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or other reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 3-thiophenecarbonyl derivatives with various substituents.
Reduction: Formation of 3-thiophenecarbonyl chloride, 4-methyl-5-amino-.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Thiophene derivatives, including 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 3-Thiophenecarbonyl chloride
- 4-Methylthiophene-2-carbonyl chloride
- 5-Nitrothiophene-2-carbonyl chloride
Comparison: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group on the thiophene ring.
Properties
CAS No. |
97187-90-1 |
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Molecular Formula |
C6H4ClNO3S |
Molecular Weight |
205.62 g/mol |
IUPAC Name |
4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c1-3-4(5(7)9)2-12-6(3)8(10)11/h2H,1H3 |
InChI Key |
COPAYTISEOZXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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